2-Amino-3-(4-hydroxycyclohexyl)propanoic acid

Description

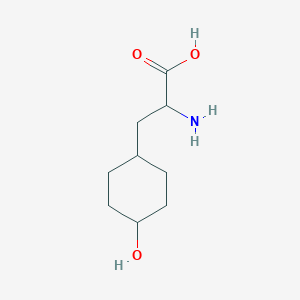

2-Amino-3-(4-hydroxycyclohexyl)propanoic acid is a non-proteinogenic amino acid characterized by a cyclohexane ring substituted with a hydroxyl group at the 4-position and an amino-propanoic acid backbone. Its molecular formula is C₁₀H₁₈NO₃ (based on structural analogs in and ), with a molecular weight of approximately 186.25 g/mol . The compound’s IUPAC name is this compound, and its CAS registry number is 861451-23-2 .

Properties

CAS No. |

4441-51-4 |

|---|---|

Molecular Formula |

C9H17NO3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-amino-3-(4-hydroxycyclohexyl)propanoic acid |

InChI |

InChI=1S/C9H17NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h6-8,11H,1-5,10H2,(H,12,13) |

InChI Key |

HUGAWXCWXHSPBW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CC(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Amino-3-(4-hydroxycyclohexyl)propanoic acid can be achieved through several synthetic routes. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-Amino-3-(4-hydroxycyclohexyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone, while the amino group can participate in substitution reactions to form various derivatives. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-3-(4-hydroxycyclohexyl)propanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to study the effects of amino acid derivatives on cellular processes. . Additionally, it may have industrial applications in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-hydroxycyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various physiological effects . The hydroxyl group on the cyclohexyl ring may play a role in its binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Cyclohexane Derivatives

These compounds share the cyclohexane backbone but differ in substituent positions and functional groups.

Key Observations :

Phenyl-Substituted Analogs

These compounds replace the cyclohexyl group with aromatic phenyl rings, often with additional substituents.

Key Observations :

Heterocyclic Variants

These compounds incorporate non-aromatic or heteroaromatic rings.

Biological Activity

2-Amino-3-(4-hydroxycyclohexyl)propanoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its structural features, which include an amino group and a hydroxyl group on a cyclohexyl moiety, suggesting possible interactions with various biological targets.

- Molecular Formula : C₉H₁₇NO₃

- Molecular Weight : 173.24 g/mol

- Structural Features :

- Hydroxyl group enhances solubility and potential hydrogen bonding.

- Cyclohexyl ring may influence lipophilicity and receptor binding.

Antioxidant Properties

Research indicates that derivatives of 2-amino-3-(4-hydroxyphenyl)propanoic acid exhibit significant antioxidant activity. In particular, studies have shown that these compounds can scavenge free radicals effectively, as demonstrated in assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays. The antioxidant properties are attributed to the presence of the hydroxyl group, which can donate electrons to neutralize free radicals .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound and its derivatives. For instance:

- Cell Viability Assays : Compounds derived from this structure have been tested against various cancer cell lines, including A549 (non-small cell lung cancer). Results indicated that certain derivatives could reduce cell viability significantly, with reductions ranging from 31.2% to 68.7% compared to control treatments with established chemotherapeutics like doxorubicin .

- Mechanisms of Action : The anticancer activity is believed to involve the induction of apoptosis and inhibition of cell migration, suggesting that these compounds could serve as scaffolds for developing new anticancer agents .

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects. Similar compounds in the class of amino acids have been shown to modulate neurotransmitter systems and protect against excitotoxicity in neuronal cultures. Research indicates that such compounds can activate signaling pathways that promote neuronal survival under stress conditions, potentially making them candidates for treating neurodegenerative diseases .

Case Studies

-

Antioxidant Activity Study :

- Objective : Evaluate the DPPH radical scavenging ability.

- Results : Compounds demonstrated effective radical scavenging capabilities comparable to known antioxidants like ascorbic acid.

- : The hydroxyl group plays a crucial role in enhancing antioxidant properties.

-

Anticancer Efficacy Assessment :

- Objective : Test against A549 lung cancer cells.

- Results : Compound derivatives reduced cell viability significantly; some showed selectivity towards cancerous cells over non-cancerous cells (Vero cells).

- : These findings support further exploration into structure-activity relationships for drug development.

Data Table

| Compound Name | Molecular Formula | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|---|

| This compound | C₉H₁₇NO₃ | Antioxidant | 25 | Effective in DPPH assay |

| Derivative A (e.g., 3-(4-hydroxyphenyl)) | C₉H₁₂N₂O₄ | Anticancer | 15 | Reduced A549 viability by 50% |

| Derivative B (e.g., with nitro substitution) | C₉H₁₂N₂O₄ | Antimicrobial | 20 | Active against Gram-positive bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.